molecular formula C11H14ClF3N2O2S B2768814 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride CAS No. 1803598-81-3

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride

Cat. No.: B2768814
CAS No.: 1803598-81-3
M. Wt: 330.75
InChI Key: OEUGDVLDPLICDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S and a molecular weight of 330.76 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 330.76 .

Scientific Research Applications

Melanocortin Receptor Ligands

One study synthesized and structurally characterized a series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ". These analogues included modifications such as acylation of 4-phenylpiperazine and introduction of complex structures via alkylation, aiming at developing selective ligands for MC4R with potential therapeutic applications. The study found several compounds with clear selectivity for MC4R, indicating the potential utility of such derivatives in scientific research targeting melanocortin receptors (Mutulis et al., 2004).

Stereodynamics and Perlin Effect

Research into the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds has provided insights into their conformational preferences and intramolecular interactions. This work, conducted using low-temperature NMR spectroscopy, revealed the existence of mixtures of conformers differing by the orientation of the CF3 group, guided by intramolecular interactions. Such studies contribute to the understanding of the structural and electronic factors influencing the behavior of trifluoromethylsulfonyl compounds in chemical reactions (Shainyan et al., 2008).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and investigated for their potential anticancer activities. Specifically, the study evaluated these compounds against MCF-7 breast cancer cells, identifying several promising antiproliferative agents. This research highlights the applicability of piperazine derivatives in developing new anticancer drugs (Yurttaş et al., 2014).

Radio-Tracer Development

Another study focused on the synthesis of [18F]GBR 13119, a potential radio-tracer for the dopamine uptake system, using aromatic nucleophilic substitution of trimethylammonium trifluoromethanesulfonates with [18F]fluoride. This work contributes to the field of nuclear medicine by developing tools for studying the dopamine system in vivo, showcasing the utility of piperazine derivatives in radiochemistry (Haka et al., 1989).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGDVLDPLICDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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